4-Chloro-3-methylbenzene-1,2-diamine

Catalog No.
S790602
CAS No.
673487-36-0
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-methylbenzene-1,2-diamine

CAS Number

673487-36-0

Product Name

4-Chloro-3-methylbenzene-1,2-diamine

IUPAC Name

4-chloro-3-methylbenzene-1,2-diamine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3

InChI Key

MJASWYJHGMJHER-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1N)N)Cl

Chlorination and Derivative Formation

Production of Chlorotoluenes

Synthesis of Polysubstituted Benzenes

Synthesis of Dyes

4-Chloro-3-methylbenzene-1,2-diamine, also known as 4-chloro-3-methyl-1,2-benzenediamine, is an aromatic diamine with the molecular formula C7_7H9_9ClN2_2. The compound features a benzene ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and two amine groups (NH2_2) at the 1 and 2 positions. Its structure can be represented by the InChI code: 1S/C7H9ClN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2_2,1H3_3 .

This compound is typically encountered in its hydrochloride form, which enhances its solubility in water. The physical properties include a density of approximately 1.3 g/cm³ and a boiling point around 305.6 °C . Due to its chemical structure, it is expected to exhibit various chemical interactions and biological activities.

As mentioned earlier, the specific role or mechanism of action of 4-Chloro-3-methylbenzene-1,2-diamine in biological systems or its interaction with other compounds remains unknown due to a lack of dedicated research.

  • Toxicity: Some aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Skin and eye irritation: Aromatic amines can cause irritation or burns upon contact with skin or eyes [].

  • Electrophilic Aromatic Substitution: The presence of the chlorine atom allows for electrophilic substitution reactions on the aromatic ring.
  • Acylation Reactions: The amine groups can react with acylating agents to form amides. For instance, treatment with acyl chlorides in the presence of base can yield bis-amides .
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines .
  • Diazotization: The amine groups can be diazotized under acidic conditions, leading to further functionalization .

Research indicates that 4-chloro-3-methylbenzene-1,2-diamine exhibits biological activity that may influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and metabolic pathways in laboratory settings . The compound's interactions with cellular components suggest potential applications in pharmacology and biochemistry.

The synthesis of 4-chloro-3-methylbenzene-1,2-diamine can be achieved through several methods:

  • Nitration followed by Reduction: Starting from toluene, nitration can introduce nitro groups, which are subsequently reduced to amines.
  • Direct Amination: Chlorination of 3-methyl-aniline followed by amination can yield the desired product.
  • Acylation followed by Reduction: Acylating derivatives of related compounds and reducing them can also produce this diamine.

Additionally, it has been utilized in the synthesis of Daridorexant, an FDA-approved drug, by reacting it with acyl chlorides in the presence of triethylamine .

4-Chloro-3-methylbenzene-1,2-diamine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including Daridorexant .
  • Material Science: Due to its properties as an aromatic diamine, it is explored for use in polymers and dyes.
  • Chemical Research: It is used in studies involving molecular interactions and solvent effects due to its unique structure.

Studies have indicated that 4-chloro-3-methylbenzene-1,2-diamine interacts significantly with other substances. For example:

  • Research on binary mixtures involving this compound highlighted its hydrogen bonding capabilities and hydrophobic interactions when mixed with various solvents .
  • Its stability under specific conditions has been noted to influence its long-term effects on cellular functions .

Several compounds share structural similarities with 4-chloro-3-methylbenzene-1,2-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methylbenzene-1,2-diamineSimilar diamine structure without chlorineLacks halogen substituent affecting reactivity
4-ChloroanilineChlorinated aniline without methyl groupPrimarily used in dye synthesis
2-Chloro-5-methylbenzenamineChlorinated at different positionDifferent biological activity profile

These compounds illustrate variations in substituents that impact their chemical reactivity and biological activity. The unique combination of substituents on the benzene ring in 4-chloro-3-methylbenzene-1,2-diamine contributes to its distinct properties and applications compared to these similar compounds.

XLogP3

1.6

Wikipedia

4-Chloro-3-methylbenzene-1,2-diamine

Dates

Modify: 2023-08-15

Explore Compound Types